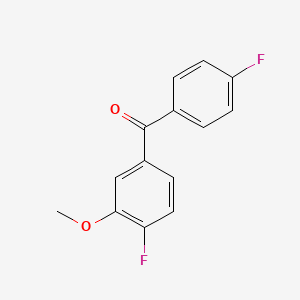

4,4'-Difluoro-3-methoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94108-96-0 |

|---|---|

Molecular Formula |

C14H10F2O2 |

Molecular Weight |

248.22 g/mol |

IUPAC Name |

(4-fluoro-3-methoxyphenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |

InChI Key |

ZNHQUAKTZJQHQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 4,4 Difluoro 3 Methoxybenzophenone

Established Reaction Pathways for Benzophenone (B1666685) Core Formation

The fundamental structure of a benzophenone consists of a ketone group linking two phenyl rings. The synthesis of this core, particularly when substituted as in 4,4'-Difluoro-3-methoxybenzophenone, can be achieved through several established reaction pathways.

Friedel-Crafts Acylation Approaches to Benzophenone Scaffolds

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenones. wikipedia.orgsavemyexams.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsci-hub.se For the synthesis of this compound, two main retrosynthetic disconnections are possible via this method.

The first approach involves the acylation of fluorobenzene (B45895) with 4-fluoro-3-methoxybenzoyl chloride. The second involves the reaction of 2-fluoroanisole (B128887) with 4-fluorobenzoyl chloride. The choice of route can be influenced by the directing effects of the substituents on the aromatic rings. The methoxy (B1213986) group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The reaction of p-fluorobenzoyl chloride with anisole (B1667542) to produce 4-fluoro-4'-methoxybenzophenone (B1294324) is a known transformation that proceeds in high yield. chemicalbook.com

The reaction is typically carried out by adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst in a suitable solvent. sci-hub.se The conditions must be carefully controlled to avoid side reactions.

Table 1: Representative Friedel-Crafts Acylation Reactions for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Benzoyl Chloride | AlCl₃ | Benzophenone | wikipedia.org |

| Anisole | p-Fluorobenzoyl Chloride | AlCl₃ | 4-Fluoro-4'-methoxybenzophenone | chemicalbook.com |

| Toluene | Acetyl Chloride | AlCl₃ | Methylacetophenone | sci-hub.se |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Benzophenones

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. libretexts.org This reaction is particularly relevant for synthesizing highly substituted halogenated benzophenones. The mechanism is a two-step addition-elimination process where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglumenlearning.com

For the SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro or carbonyl group) positioned ortho or para to the leaving group. libretexts.orglumenlearning.com In the context of benzophenones, the carbonyl group itself acts as an activating group. The reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, polarizing the C-F bond. libretexts.org

A potential SNAr strategy for a precursor to this compound could involve the reaction of a poly-fluorinated benzophenone with sodium methoxide (B1231860), where a fluorine atom is displaced by the methoxy group. For example, reacting 2,4,4'-trifluorobenzophenone (B12700002) with a methoxide source would be expected to substitute the fluorine at the 2-position, which is ortho to the activating carbonyl group.

Oxidation Reactions in Benzophenone Synthesis

The oxidation of diphenylmethanes (benzhydryls) to their corresponding benzophenones is a direct and widely used synthetic route. wikipedia.org This method is particularly useful when the substituted diphenylmethane (B89790) precursor is readily available. For the target molecule, this would involve the oxidation of 4,4'-difluoro-3-methoxydiphenylmethane.

A variety of oxidizing agents can be employed for this transformation. A common laboratory method involves the use of chromium-based reagents like chromium trioxide. sacredheart.edu The copper-catalyzed oxidation of diphenylmethane with air is an industrial process for producing the parent benzophenone. wikipedia.org A patented process describes the preparation of 4,4'-difluorobenzophenone (B49673) through the oxidation of 4,4'-difluorodiphenylmethane. google.com Another method for preparing high-purity 4,4'-difluorobenzophenone involves the oxidation of p-fluorotoluene to p-fluorobenzoic acid, followed by subsequent reactions. google.com Phase transfer catalysis has also been utilized for the selective oxidation of benzhydrols to benzophenones using monochromate ions, achieving high yields. sciensage.info

Table 2: Oxidation Methods for Benzophenone Synthesis

| Starting Material | Oxidizing Agent/System | Product | Reference |

|---|---|---|---|

| Diphenylmethane | Air, Copper catalyst | Benzophenone | wikipedia.org |

| Benzhydrol | Chromium trioxide resin | Benzophenone | sacredheart.edu |

| 4,4'-Difluoro-diphenylmethane | Not specified | 4,4'-Difluorobenzophenone | google.com |

Reductive Synthesis Routes to Functionalized Benzophenones

While oxidation is more common, reductive pathways can also lead to functionalized benzophenones. One such approach is the intermolecular reductive coupling of esters with benzophenones mediated by low-valent titanium reagents (generated from TiCl₄ and a reducing agent like zinc). acs.org This reaction can selectively produce diarylmethyl ketones. While this method builds a C-C bond adjacent to the carbonyl, it represents a non-traditional approach to accessing highly substituted ketone structures. acs.org Another strategy involves the rhodium-catalyzed reductive homo-coupling of functionalized salicylaldehydes to generate 2,2′-dihydroxybenzophenones, which highlights the use of reductive coupling in building complex benzophenone cores. rsc.org

Catalytic Transformations in the Synthesis of this compound Analogues

Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to construct complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to substituted biaryls and aryl ketones. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid) with an organic halide or triflate, is a prominent example. edu.krdedu.krd

The synthesis of fluorinated aryl ketones can be effectively achieved using these methods. For instance, a Suzuki reaction could be envisioned between a fluorinated arylboronic acid and a halogenated, methoxy-substituted benzoyl chloride precursor, or between a suitable aryl halide and an organometallic partner. The general catalytic cycle for a Suzuki reaction involves oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. edu.krd

Research has demonstrated the successful Pd-catalyzed arylation of difluoro enol silyl (B83357) ethers with aryl bromides, providing a mild and extensive method for synthesizing difluoroacetophenones. rsc.org This highlights the compatibility of palladium catalysis with fluorinated substrates. Furthermore, palladium catalysts have been developed for the C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols, showcasing the versatility of these systems in creating complex fluorinated molecules. nih.govacs.org The choice of ligand is often crucial, with bulky, electron-rich phosphine (B1218219) ligands like tBu₃P or biarylphosphines (e.g., XPhos) being highly effective. rsc.orgnih.gov

Table 3: Examples of Palladium-Catalyzed Reactions for Aryl Ketone Synthesis

| Coupling Partners | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|

| Aryl Triflate & Arylboronic Acid | Pd(PPh₃)₄ | 4-Aryl-benzophenone | edu.krd |

| Difluoro enol silyl ether & Aryl Bromide | Pd(OAc)₂ / tBu₃P | Difluoroacetophenone | rsc.org |

| Aryl Fluorosulfonate & Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Biaryl Product | nih.gov |

Photo-catalyzed Synthetic Approaches for Benzophenone Derivatives

The synthesis of benzophenone derivatives has traditionally relied on thermal methods, such as the Friedel-Crafts acylation. However, photochemical strategies are emerging as powerful alternatives, offering unique reaction pathways under mild conditions. One such approach is the photo-Friedel–Crafts acylation, which enables the synthesis of acylated aromatic compounds, the core structure of benzophenones.

The photochemical acylation of quinones with aldehydes provides a viable, light-promoted route to acylated hydroquinones, which are direct precursors to the corresponding benzophenone derivatives through oxidation. mdpi.com This process typically involves the irradiation of a mixture of a quinone and an aldehyde. For instance, the photo-Friedel–Crafts acylation of 1,4-naphthoquinone (B94277) with various aldehydes has been shown to produce 1-(1,4-dihydroxynaphtalen-2-yl) ketones in moderate yields (51–76%). mdpi.com These intermediates can then be readily oxidized to the desired 2-acylated 1,4-naphthoquinones. mdpi.com

The mechanism of this photoacylation involves the initial photoexcitation of the quinone. The excited-state quinone then abstracts a hydrogen atom from the aldehyde, generating a pair of radicals. These radicals subsequently combine and, following rearomatization, yield the acylated hydroquinone (B1673460) product. The choice of solvent is critical for the success of this reaction, with photoreduction sometimes competing with the desired photoacylation, particularly in alcoholic solvents. mdpi.com

While direct photo-catalyzed synthesis of this compound has not been extensively documented, the principles of photo-Friedel-Crafts acylation suggest a potential pathway. This would involve the photochemical reaction of a suitably substituted quinone precursor with an appropriate aldehyde, followed by oxidation. Such methods, utilizing photons as "traceless reagents," align with the principles of green chemistry by potentially reducing the need for harsh reagents and minimizing waste production. hilarispublisher.com

Precursor Chemistry and Building Block Utilization in the Synthesis of this compound

The primary and most established method for the synthesis of benzophenones and their derivatives is the Friedel-Crafts acylation. ukzn.ac.zagoogle.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Route A: Acylation of fluorobenzene with 4-fluoro-3-methoxybenzoyl chloride.

Route B: Acylation of 2-fluoroanisole (2-fluoro-1-methoxybenzene) with 4-fluorobenzoyl chloride.

In both routes, the selection of the appropriate Lewis acid catalyst and solvent is crucial to facilitate the reaction and manage the regioselectivity of the acylation. The substituent groups on the aromatic rings (fluorine and methoxy groups) direct the position of the incoming acyl group.

The table below illustrates the precursor building blocks used in the synthesis of various related benzophenone derivatives, highlighting the modularity of the Friedel-Crafts approach.

| Target Compound | Aromatic Substrate | Acylating Agent | Reference |

|---|---|---|---|

| 4,4'-Difluorobenzophenone | Fluorobenzene | 4-Fluorobenzoyl Chloride | google.comwipo.int |

| 4-Fluoro-4'-methoxybenzophenone | Anisole | 4-Fluorobenzoyl Chloride | chemicalbook.com |

| 4,4'-Difluorobenzophenone | 4,4'-Diamino-diphenylmethane | (via Diazotization/Oxidation) | google.com |

| High-Purity 4,4'-Difluorobenzophenone | p-Fluorotoluene | (via Oxidation and Acyl Chloride formation) | google.com |

This building block strategy underscores the versatility of precursor chemistry in accessing a wide range of substituted benzophenones, including the target compound this compound, which serves as a valuable intermediate in various chemical syntheses. ontosight.ai

Optimization of Reaction Conditions and Yields for Fluorinated Methoxybenzophenones

Achieving high yields and purity in the synthesis of substituted benzophenones like this compound is contingent upon the careful optimization of reaction conditions. The Friedel-Crafts acylation, while robust, is sensitive to several parameters that can significantly influence its outcome. Key variables include the choice and amount of catalyst, solvent, reaction temperature, and reaction time.

Catalyst and Solvent: The choice of the Lewis acid catalyst is paramount. While aluminum chloride (AlCl₃) is traditional, other catalysts can offer milder conditions or improved selectivity. google.com For instance, research on the Friedel-Crafts C-acylation of para-fluorophenol utilized a heterogeneous acid catalyst, phosphomolybdic acid encapsulated in a metal-organic framework (PMA@MIL-53 (Fe)), which was optimized for catalyst dosage and composition to achieve excellent yields. nih.gov The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Solvents like carbon disulfide, dichloromethane, or nitrobenzene (B124822) are common, and their selection can impact reaction rates and product isolation. chemicalbook.com

Temperature and Time: Reaction temperature control is critical. Friedel-Crafts reactions can be exothermic, and maintaining an optimal temperature prevents side reactions and decomposition. Some syntheses are performed at room temperature or below, while others may require heating. chemicalbook.comresearchgate.net The reaction time is optimized to ensure complete conversion of the starting materials without promoting the formation of byproducts. Optimization studies have shown that varying the reaction time from hours to minutes can be achieved by adjusting other parameters. nih.govresearchgate.net

Reactant Stoichiometry and Purity: The molar ratio of the reactants (aromatic substrate, acylating agent, and catalyst) is a key factor. An excess of the aromatic substrate is often used to drive the reaction to completion. The purity of the starting materials is also essential, as impurities can interfere with the catalyst and lead to lower yields. For example, in the synthesis of 2-aminobenzophenone, optimizing the molar ratio of benzene to 2-aminobenzoic acid to 8:1 was crucial in achieving a 63.1% yield. researchgate.net

The following table summarizes findings from various studies on the optimization of synthesis conditions for benzophenone derivatives, illustrating the impact of different parameters on the reaction yield.

| Target/Related Compound | Optimized Parameter(s) | Conditions | Resulting Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-4'-methoxybenzophenone | Standard Conditions | AlCl₃, Carbon disulfide, r.t., 1 h | 75% | chemicalbook.com |

| Substituted Benzophenone Derivatives | Base and Solvent | Et₃N as base, THF as solvent, r.t., 2 h | >79% | researchgate.net |

| 2-Aminobenzophenone | Temperature, Time, Molar Ratio | 80°C, 9-10 h, 8:1 (Benzene:Acid) | 63.1% | researchgate.net |

| Acylated p-Fluorophenol | Catalyst dosage, Reaction time | Optimized via Response Surface Methodology (RSM) | Excellent Yield | nih.gov |

| Hydroxy-benzophenone Derivatives | Reactants | Good reactivity with sulfonyl chlorides | 62% to 95% | researchgate.net |

Through systematic optimization of these reaction parameters, the synthesis of fluorinated methoxybenzophenones can be rendered more efficient, economical, and scalable, meeting the demands for high-purity materials in various applications.

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoro 3 Methoxybenzophenone

Detailed Analysis of Reaction Pathways

The chemical behavior of 4,4'-Difluoro-3-methoxybenzophenone is dictated by the interplay of its constituent functional groups: the electron-withdrawing fluorine atoms, the electron-donating methoxy (B1213986) group, and the photoreactive benzophenone (B1666685) core. These features open up several avenues for chemical transformations.

The oxidation of fluorinated and oxygenated volatile organic compounds (VOCs) is a significant area of atmospheric chemistry research. uc.pt The presence of fluorine atoms can influence the reactivity of adjacent functional groups. ukzn.ac.za For instance, the oxidation of fluorinated methoxybenzophenones can be initiated by powerful atmospheric oxidants like the hydroxyl radical (OH). uc.pt The rate of such OH-initiated oxidation reactions is a key parameter in determining the atmospheric lifetime and impact of these compounds. uc.pt While specific studies on the oxidation of this compound are not prevalent, the oxidation of similar fluorinated aromatic ketones often involves complex mechanisms. For example, the oxidation of the difluoromethylene group is known to be challenging. cas.cn In a broader context, antioxidants are often added to plastics to prevent oxidation, which can cause degradation and discoloration. uvabsorber.com

Research into the oxidation of related compounds, such as the conversion of 4,4'-difluorodiphenylmethane to 4,4'-difluorobenzophenone (B49673), highlights that oxidation is a key synthetic step. smolecule.com Computational methods based on density functional theory are often employed to predict the reaction rate constants for the oxidation of fluorinated VOCs by OH radicals. uc.pt

| Factor | Influence on Reactivity | Example/Context | Reference |

|---|---|---|---|

| Fluorine Substitution | Can alter the electronic properties and stability of the molecule, affecting reaction rates. | Enhances bioactivity in many pharmaceutical compounds. | ukzn.ac.za |

| Hydroxyl Radical (OH) | Acts as a primary oxidant in the atmosphere, initiating degradation pathways. | Key species in the atmospheric breakdown of VOCs. | uc.pt |

| Methoxy Group | Electron-donating group that can influence the site of oxidative attack. | Affects the electronic distribution in the aromatic rings. | |

| Computational Protocols | Used to model and predict oxidation kinetics and atmospheric lifetimes. | MC-TST/CTSR protocol for calculating bimolecular rate constants. | uc.pt |

The ketone moiety of benzophenones is susceptible to reduction, typically yielding a diarylmethanol. For this compound, this would result in the formation of (4-fluoro-3-methoxyphenyl)(4-fluorophenyl)methanol. This reduction transforms the photochemically active carbonyl group into a hydroxyl group, significantly altering the molecule's properties.

Following reduction, the resulting alcohol can undergo various derivatization reactions. Derivatization is a common strategy in analytical chemistry to enhance the volatility, thermal stability, or detectability of compounds, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.commdpi.com Common derivatization techniques for alcohols include:

Silylation: Reaction with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. mdpi.com This increases the volatility of the compound. mdpi.com

Acylation: Reaction with an acylating agent, like a fluorinated anhydride (B1165640), to form an ester. jfda-online.com This can improve chromatographic separation and enhance detection, especially with an electron capture detector. jfda-online.com

Alkylation: Although less common for alcohols compared to acidic protons, alkylation can be used to modify the hydroxyl group. jfda-online.com

These derivatization reactions are not only for analytical purposes but can also be steps in a larger synthetic sequence to create more complex molecules. The choice of derivatizing reagent and reaction conditions depends on the specific requirements of the analysis or synthesis. jfda-online.com

| Derivatization Method | Reagent Example | Product | Purpose | Reference |

|---|---|---|---|---|

| Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increases volatility for GC analysis. | mdpi.com |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Fluoroacyl ester | Enhances detectability by electron capture detection. | jfda-online.com |

| Alkylation | Diazomethane (historically) | Methyl ether | Modifies the functional group. | jfda-online.com |

The presence of electron-withdrawing groups, such as nitro or carbonyl groups, ortho or para to a halogen on an aromatic ring can activate the ring towards nucleophilic aromatic substitution (SNAr). lumenlearning.comlibretexts.orglibretexts.org In the case of this compound, the fluorine atom on the benzoyl ring lacking the methoxy group is activated by the para-carbonyl group. This makes the carbon atom attached to this fluorine susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost. lumenlearning.comlibretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Fluorine is a particularly good leaving group in SNAr reactions, often reacting faster than other halogens. libretexts.org This is because the rate-determining step is typically the initial attack by the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic. libretexts.org This reactivity is exploited in the synthesis of poly(ether ketone) polymers, where the reaction of activated dihalobenzophenones with bisphenoxides is a key step. ossila.com The methoxy group on the other ring is electron-donating and would deactivate that ring towards nucleophilic attack.

Benzophenones are well-known to participate in photochemical cycloaddition reactions, most notably the Paternò-Büchi reaction, which is a [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene to form an oxetane. nih.govacs.org This reaction typically proceeds via the triplet excited state of the benzophenone. researchgate.netscientific.net

The regioselectivity and stereoselectivity of these reactions can be influenced by several factors, including:

Temperature: The ratio of regioisomers in the photocycloaddition of substituted benzophenones with alkenes can be strongly dependent on the reaction temperature. acs.org

Substituents: The electronic nature of substituents on the benzophenone and the alkene can affect the stability of the intermediate diradicals and thus the product distribution. acs.org

Hydrogen Bonding: The presence of hydroxyl groups can direct the regioselectivity and stereoselectivity of the reaction through hydrogen bonding interactions. nih.gov

While direct studies on this compound in cycloaddition reactions are limited, research on similar derivatives like 4,4'-difluorobenzophenone and 4,4'-dimethoxybenzophenone (B177193) in Paternò-Büchi reactions provides insight into the expected reactivity. acs.org Other types of cycloaddition reactions, such as the Diels-Alder ([4+2]) and 1,3-dipolar cycloadditions, are also fundamental in organic synthesis for constructing cyclic systems, though the direct participation of the benzophenone moiety in these is less common than in photocycloadditions. scielo.brmdpi.comuchicago.edulibretexts.orgvu.nl

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

The photochemistry of benzophenones is dominated by the behavior of their excited triplet states. Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing to a triplet state. nih.govrsc.org The nature of the lowest energy triplet state, whether it is an n,π* or a π,π* state, profoundly influences its reactivity. rsc.orgresearchgate.net

n,π Triplet State:* This state is characterized by having an electron promoted from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding π* orbital. This state has radical-like character on the oxygen atom and is highly reactive in hydrogen abstraction reactions. rsc.org

π,π Triplet State:* This state results from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. This state is generally less reactive in hydrogen abstraction than the n,π* state. rsc.org

The substituents on the aromatic rings determine which triplet state is lower in energy. Electron-donating groups, such as methoxy groups, tend to raise the energy of the n,π* state and lower the energy of the π,π* state. rsc.org In polar solvents, the π,π* state can become the lowest excited triplet state for methoxy-substituted benzophenones. rsc.org For this compound, the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group will create a complex electronic environment. It is plausible that both n,π* and π,π* triplet states are close in energy, and their relative populations could be solvent-dependent. rsc.orgresearchgate.net

Mechanistic studies often employ techniques like laser flash photolysis (LFP) to directly observe the transient species involved, such as the triplet excited state and the resulting ketyl radicals. rsc.orgresearchgate.net The reaction mechanism for photochemical processes like hydrogen abstraction is often proposed to involve an initial electron transfer followed by a proton transfer, especially when the quenching rate constants are high. researchgate.net

Radical Pathway Investigations

While direct studies on the radical pathways of this compound are not prominent in the literature, the photochemical behavior of benzophenones, in general, is well-documented and primarily involves radical intermediates. Upon absorption of UV radiation, benzophenone and its derivatives are known to undergo excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical.

For instance, the photoreduction of various substituted benzophenones in isopropanol (B130326), a hydrogen donor, leads to the formation of benzopinacols through the coupling of two ketyl radicals. The mechanism involves the initial formation of a diradical from the benzophenone, which then reacts with isopropanol to create a more stable radical intermediate that subsequently dimerizes. rsc.org

Studies on 4,4'-disubstituted benzophenones, such as 4,4'-difluorobenzophenone and 4,4'-dimethoxybenzophenone, have been conducted to understand the influence of substituents on their photochemical reactivity. acs.orgacs.org Computational and experimental studies on the [2+2] photocycloaddition of 4,4'-difluorobenzophenone with 1,3-dimethylthymine (B183395) have shown that the reaction proceeds through a triplet 1,4-diradical intermediate. acs.org The stability and conformational equilibrium of these diradical intermediates play a crucial role in determining the regioselectivity of the final products. acs.org

It can be inferred that this compound would likely follow a similar radical pathway upon photoexcitation, with the specific electronic effects of the fluoro and methoxy substituents influencing the stability and reactivity of the resulting radical intermediates.

Catalytic Reaction Mechanism Analysis

Specific catalytic reaction mechanisms involving this compound as a substrate or catalyst are not widely reported. However, the synthesis and reactions of related benzophenones provide a basis for understanding potential catalytic transformations.

The synthesis of substituted benzophenones often involves Friedel-Crafts acylation, a classic example of an acid-catalyzed reaction. For example, 4-chloro-4'-fluorobenzophenone can be synthesized via a Friedel-Crafts acylation using an aluminum chloride catalyst. oregonstate.edu Similarly, the preparation of 4,4'-difluorobenzophenone can be achieved by reacting fluorobenzene (B45895) with formaldehyde (B43269) under catalysis by organic sulfonic acids, followed by oxidation. google.com This process highlights the role of acid catalysis in the formation of the benzophenone skeleton.

In terms of catalytic applications, benzophenone derivatives can act as photocatalysts. For example, 4-fluoro-4'-methoxybenzophenone (B1294324) has been used as a photocatalyst for fluorination reactions under UV radiation. ossila.com The general mechanism for benzophenone-sensitized photoreactions involves the initial absorption of light by the benzophenone, followed by energy transfer to a substrate or participation in a chemical reaction, often involving radical species. The efficiency of these processes is dependent on the nature of the substituents on the benzophenone core.

The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group in this compound suggests a nuanced electronic character that would influence its behavior in catalytic systems, both as a substrate in catalyzed reactions and potentially as a photocatalyst itself. However, without direct experimental studies, specific mechanistic details remain speculative.

Derivatives, Analogues, and Structure Activity Relationships in 4,4 Difluoro 3 Methoxybenzophenone Chemistry

Synthetic Strategies for Novel Fluorinated Methoxybenzophenone Analogues

The synthesis of novel fluorinated methoxybenzophenone analogues involves several established and modern organic chemistry techniques. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key synthetic routes include Friedel-Crafts acylation and nucleophilic aromatic substitution (SNAr).

Friedel-Crafts Acylation: This is a classical and widely used method for synthesizing benzophenone (B1666685) derivatives. nih.govmdpi.com The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com For unsymmetrically substituted benzophenones, this can be achieved by reacting a substituted benzoyl chloride with a substituted benzene (B151609) derivative. For instance, to synthesize analogues of 4,4'-Difluoro-3-methoxybenzophenone, one could react 4-fluorobenzoyl chloride with a difluoro-methoxy-substituted benzene or a similar combination.

Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly effective for preparing highly fluorinated benzophenones. nih.govnih.gov Fluorine atoms, especially when positioned para to an activating group like a carbonyl, are excellent leaving groups in SNAr reactions. acgpubs.org Researchers have synthesized various fluorinated benzophenones by starting with a polyfluorinated benzophenone, such as bis(2,4,5-trifluorophenyl)methanone, and subjecting it to sequential SNAr reactions. nih.govnih.gov By carefully controlling the reaction conditions and the nucleophile (e.g., sodium methoxide), specific fluorine atoms can be selectively replaced with methoxy (B1213986) groups or other desired functionalities to create a library of novel analogues. nih.gov

Other Modern Methods: Iron-mediated synthetic routes have been developed for creating unsymmetrically substituted and sterically congested benzophenones, which can be challenging to produce via traditional methods. nih.govacs.org These multi-step processes can involve the reaction of an organoiron complex with substituted phenols, followed by intramolecular acylation and ring-opening to yield the desired benzophenone structure. nih.govacs.org

A summary of common synthetic reactions is presented below.

| Synthetic Strategy | Description | Typical Reagents | Reference |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with a substituted benzoyl chloride. | Substituted Benzene, Substituted Benzoyl Chloride, AlCl₃ | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise replacement of activated fluorine atoms with nucleophiles like methoxide (B1231860). | Polyfluorinated Benzophenone, Sodium Methoxide (NaOMe) | nih.govnih.gov |

| Iron-Mediated Synthesis | Multi-step route for sterically hindered or unsymmetrical benzophenones using organoiron complexes. | η⁶-2-chloro-carbomethoxybenzene-η⁵-cyclopentadienyl iron hexafluorophosphate, phenols | nih.govacs.org |

Impact of Substituent Position and Nature (Fluorine, Methoxy) on Reactivity Profiles

Fluorine Substituents: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly when located at the ortho or para positions relative to the carbonyl group. nih.govacgpubs.org The fluorine at the 4'-position in the target molecule makes this site susceptible to nucleophilic attack.

Methoxy Substituent: The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect (+R), which is stronger than its electron-withdrawing inductive effect (-I). This group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. At the 3-position, the methoxy group influences the electron density of the adjacent phenyl ring.

The interplay of these substituents affects the reactivity of the central carbonyl group. Electron-withdrawing groups like fluorine can increase the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups like methoxy can decrease it. Studies on the photoreduction kinetics of substituted benzophenones have shown that the rate coefficients of the reaction are remarkably dependent on the ring substituents. acs.orgnih.gov The stability of the resulting ketyl radicals, which is a key factor in the reaction, is directly influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluorine | 4 and 4' | Strong electron-withdrawing (-I) | Deactivates ring for electrophilic attack; Activates for nucleophilic attack (SNAr) |

| Methoxy | 3 | Strong electron-donating (+R) | Activates ring for electrophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Studies for Substituted Benzophenones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These statistically derived models are invaluable for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov Benzophenone derivatives have been the subject of numerous QSAR studies to predict activities ranging from antimalarial to antileishmanial. nih.govscielo.brnih.gov

The development of a QSAR model begins with the creation of a dataset of compounds with known activities. The 3D structures of these molecules are then used to calculate a variety of physicochemical properties, known as descriptors. nih.gov These descriptors, which can include electronic (e.g., dipole moment, electron affinity), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties, are treated as independent variables. nih.govresearchgate.net

Various computational methods are employed to build the mathematical model that correlates these descriptors with biological activity (the dependent variable).

Regression Analysis: Simple and multiple linear regression (MLR) are commonly used to create a linear equation that describes the relationship. nih.govnih.gov

Machine Learning (ML): More advanced models utilize machine learning algorithms. scielo.br Techniques such as Artificial Neural Networks (ANN), Random Forest (RF), and J48 decision trees have been successfully applied to model the activity of benzophenone derivatives, often yielding high accuracy. scielo.br

A study on benzophenone derivatives with antimalarial activity identified potential energy (PE), dipole moment (DM), and electron affinity (EA) as key descriptors governing their biological function. nih.gov

| Computational Tool/Method | Purpose | Example Application | Reference |

| Maestro (Schrödinger Inc.) | Molecular modeling, descriptor calculation | Building 3D structures and developing QSAR models for antimalarial benzophenones | nih.gov |

| Multiple Linear Regression (MLR) | Statistical model development | Correlating physicochemical descriptors with antimalarial activity | nih.govnih.gov |

| Artificial Neural Networks (ANN) | Machine learning model development | Predicting antileishmanial activity of benzophenones with high accuracy | scielo.br |

The predictive power of a QSAR model must be rigorously validated before it can be trusted. nih.gov Validation is typically performed using both internal and external methods. nih.govmdpi.com

Internal Validation: This is often done using cross-validation techniques, such as the leave-one-out (LOO) method. mdpi.com The model is repeatedly built using a subset of the training data and tested on the remaining data point. This process provides a robust measure of the model's internal consistency and stability. mdpi.com

External Validation: This is the most crucial test of a model's predictive ability. nih.gov The model is used to predict the activity of an independent "test set" of compounds that were not used in the model's development. nih.govnih.gov These compounds are then synthesized and their biological activity is measured experimentally. A high correlation between the predicted and experimental activities confirms the model's utility. nih.govsemanticscholar.org

In a QSAR study of antimalarial benzophenones, a model was developed using a training set of 14 compounds. For external validation, six new compounds were designed based on the model's predictions, then synthesized and tested. A good correlation was found between the predicted and experimentally determined antimalarial activities, demonstrating the high predictivity of the QSAR model. nih.govnih.gov

| Validation Step | Predicted Activity (Log MST) | Observed Activity (Log MST) | Compound Set | Reference |

| External Validation | (Various values) | (Various values) | A set of 6 newly synthesized benzophenones | nih.gov |

| Correlation | r² = 0.9736 | r² = 0.9736 | Test Set | researchgate.net |

| Correlation | r² = 0.9254 | r² = 0.9254 | Training Set | researchgate.net |

Structure-Function Correlation in Benzophenone-Derived Molecular Scaffolds

The benzophenone core is considered a "ubiquitous scaffold" in medicinal chemistry because its rigid, three-dimensional structure is suitable for presenting various functional groups in specific orientations to interact with biological targets. researchgate.netnih.govrsc.org The correlation between the structure of benzophenone derivatives and their biological function is a central theme in structure-activity relationship (SAR) studies. nih.gov

The function of a benzophenone-derived molecule is determined by the specific combination and placement of substituents on its phenyl rings. researchgate.net For example, extensive SAR studies on benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV revealed that specific substitutions are required for potent inhibition of both wild-type and drug-resistant mutant strains of the virus. nih.gov These studies culminated in the discovery of highly potent inhibitors by optimizing the substituents on the benzophenone scaffold. nih.gov

Docking studies have provided further insight into these structure-function correlations at the molecular level. For a series of benzophenone inhibitors of the multidrug transporter P-glycoprotein, computational docking showed that the core benzophenone scaffold interacts with specific amino acid residues (F343 and F303) near the protein's entry gate. acs.org Meanwhile, lipophilic substituents attached to the scaffold were found to be surrounded by a pocket of hydrophobic amino acid residues, explaining the importance of lipophilicity for potent activity. acs.org This demonstrates how the core scaffold acts as an anchor, while the peripheral substituents fine-tune the binding affinity and specificity, thus determining the molecule's ultimate function. acs.org

Applications of 4,4 Difluoro 3 Methoxybenzophenone in Advanced Research Fields

Contributions to Materials Science

The distinct structural features of 4,4'-Difluoro-3-methoxybenzophenone have positioned it as a valuable component in the field of materials science, where it contributes to the development of materials with enhanced thermal stability, chemical resistance, and specific photoresponsive properties.

Precursors for High-Performance Polymers (e.g., Polyether Ether Ketones)

One of the most significant applications of fluorinated benzophenone (B1666685) derivatives, such as this compound, is in the synthesis of high-performance polymers, most notably Polyether Ether Ketones (PEEK). wikipedia.orggoogle.comchemchart.com PEEK is a semi-crystalline thermoplastic known for its exceptional mechanical strength, thermal stability, and resistance to harsh chemicals. specialchem.comresearchgate.net These properties make it a material of choice in demanding environments, including aerospace, automotive, medical implants, and cable insulation. wikipedia.orgspecialchem.comresearchgate.net

The synthesis of PEEK typically involves a nucleophilic aromatic substitution reaction. specialchem.com In this process, a dihalobenzophenone, such as 4,4'-difluorobenzophenone (B49673), reacts with the salt of a bisphenol, like hydroquinone (B1673460). google.comspecialchem.com The fluorine atoms on the benzophenone are excellent leaving groups, facilitating the step-growth polymerization that forms the characteristic ether linkages of the PEEK backbone. specialchem.com The presence of the methoxy (B1213986) group in this compound can be used to modify the polymer's properties, potentially influencing its solubility, processability, and final characteristics. The general reaction scheme for PEEK synthesis is a polycondensation between an activated aromatic dihalide and a bisphenolate salt. researchgate.net

The table below outlines the key monomers and general conditions for PEEK synthesis.

| Monomer 1 | Monomer 2 | Solvent | Temperature | Polymer |

| 4,4'-Difluorobenzophenone (or derivative) | Hydroquinone (or other bisphenols) | Diphenyl sulfone (or other polar aprotic solvents) | High temperatures (around 300°C) | Polyether Ether Ketone (PEEK) |

Development of Photoactive Materials

Benzophenone and its derivatives are well-known for their photochemical properties, and this compound is no exception. ossila.comoregonstate.edu These compounds can absorb UV radiation, leading to the formation of an excited triplet state. oregonstate.edu This property is fundamental to their use in photoactive materials. Upon irradiation with UV light, benzophenones can initiate photochemical reactions, such as the formation of benzopinacols. oregonstate.edu

The fluorine and methoxy substituents on the aromatic rings of this compound can modulate its photophysical and photochemical behavior. ossila.com These modifications can influence the energy of the electronic transitions (n-π* and π-π*) and the efficiency of intersystem crossing to the triplet state. oregonstate.edu Research has shown that benzophenone derivatives can act as photocatalysts. For instance, 4-fluoro-4′-methoxybenzophenone has been used as a photocatalyst for photochemical fluorination reactions under UV radiation. ossila.com This suggests that this compound could be explored for similar photocatalytic applications. ossila.comguidechem.com

Formulation of Specialty Coatings and Polymer Crosslinking Agents

The reactivity of the benzophenone moiety under UV light also makes its derivatives, including this compound, valuable in the formulation of specialty coatings and as polymer crosslinking agents. guidechem.com When incorporated into a polymer formulation and exposed to UV radiation, the benzophenone group can abstract a hydrogen atom from a polymer chain, creating a radical. oregonstate.edu This initiates a crosslinking process, forming a three-dimensional network that can significantly enhance the mechanical properties, durability, and solvent resistance of the coating.

Benzophenone-based compounds are used as photoinitiators in UV-curable inks and coatings. mdpi.com The incorporation of fluorine atoms can enhance the performance of these materials, contributing to properties like weather resistance and thermal stability. uvabsorber.com Therefore, this compound is a candidate for developing advanced coatings with superior protective qualities. guidechem.com

Role in Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the tunable electronic properties of organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com Fluorinated aromatic compounds are of particular interest in this area due to their influence on molecular packing, energy levels, and charge transport characteristics. acs.org

Derivatives of benzophenone are utilized as building blocks for more complex structures in organic electronics. ossila.com For example, fluorenone, which can be synthesized from benzophenone derivatives, is a key component in various organic electronic and pharmaceutical applications. ossila.com The presence of fluorine and methoxy groups in this compound provides a synthetic handle to create novel materials with tailored optoelectronic properties. ossila.com The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which is a crucial aspect in designing efficient charge-transporting and light-emitting materials. acs.org Brightly fluorescent dyes with a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, for instance, have shown significant promise in materials science and optoelectronic applications. mdpi.comacs.org

Utility in Medicinal Chemistry and Chemical Biology Research

Beyond materials science, this compound serves as a valuable scaffold and synthetic intermediate in the quest for new biologically active molecules.

Building Blocks for Complex Organic Synthesis, including Pharmaceuticals and Agrochemicals

The structural motifs present in this compound—the fluorinated phenyl rings and the methoxy group—are prevalent in many pharmaceutical and agrochemical compounds. guidechem.comontosight.aimdpi.com Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

This compound serves as a versatile building block, allowing for the introduction of these desirable features into larger, more complex molecules. guidechem.comevitachem.com The ketone functional group provides a reactive site for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. For example, it can be a precursor for the synthesis of various heterocyclic compounds or can be reduced to a secondary alcohol to introduce a new stereocenter. The presence of the methoxy group offers an additional point for modification or can influence the electronic properties of the molecule to fine-tune its biological activity. ontosight.ai The synthesis of novel 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists highlights the utility of fluorinated scaffolds in medicinal chemistry. nih.gov

The table below lists the key structural features of this compound and their significance in synthetic chemistry.

| Structural Feature | Significance in Synthesis |

| 4,4'-Difluoro substitution | Enhances metabolic stability and binding affinity in drug candidates. mdpi.com |

| 3-Methoxy group | Provides a site for further functionalization and influences electronic properties. ontosight.ai |

| Benzophenone core | A versatile scaffold for building complex molecular architectures. |

| Ketone functional group | A reactive site for various chemical transformations. |

Molecular Probes for Investigating Enzyme and Receptor Interactions

The benzophenone moiety is a well-established photophore used in the design of photoaffinity labels, which are powerful tools for elucidating ligand-receptor and enzyme-substrate interactions. Upon photoactivation, the benzophenone group can form a reactive triplet state that is capable of abstracting a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond. This allows for the permanent tagging and subsequent identification of binding partners.

While substituted benzophenones are generally utilized for these purposes, a specific investigation detailing the use of This compound as a molecular probe for studying enzyme and receptor interactions is not prominently available in the current body of scientific literature. The introduction of fluorine atoms and a methoxy group can influence the compound's photoreactivity, binding affinity, and specificity. However, detailed research findings on these aspects for this particular molecule are yet to be published.

Design and Characterization of Chemical Biology Tool Compounds

Chemical biology tool compounds are essential for the study and manipulation of biological systems. The development of such tools often involves the synthesis of molecules with specific properties that allow for the investigation of biological processes. Benzophenone derivatives are frequently incorporated into the structure of these tools due to their photochemical properties.

Despite the potential of This compound as a scaffold for the development of novel chemical biology tools, there is a lack of specific studies focusing on its design and characterization for such applications. Research in this area would typically involve the synthesis of derivatives and their evaluation in various biological assays to determine their utility as probes or inhibitors.

Advancements in Photocatalytic Systems

Photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis. Benzophenones are known to act as organic photocatalysts, capable of absorbing light and promoting chemical reactions.

Photochemical Fluorination with Substituted Benzophenones

Photochemical fluorination is a valuable method for the introduction of fluorine atoms into organic molecules, which can significantly alter their biological and material properties. While some substituted benzophenones have been employed as photocatalysts in these reactions, there is no direct evidence in the literature of This compound being used for this purpose. A closely related compound, 4-fluoro-4'-methoxybenzophenone (B1294324), has been reported as a photocatalyst for the fluorination of glycosyl derivatives, suggesting that other isomers like the 3-methoxy variant could potentially exhibit similar activity. However, specific research to confirm this is not available.

Role as Photo-initiators in Polymerization Processes

Benzophenones are widely used as Type II photoinitiators in polymerization reactions. They initiate the polymerization process by abstracting a hydrogen atom from a co-initiator (synergist) upon exposure to UV light, which then generates the free radicals necessary to start the polymerization chain reaction.

The efficiency of a benzophenone derivative as a photoinitiator is influenced by its substitution pattern, which affects its absorption characteristics and the reactivity of its excited state. Although the general class of benzophenones is well-studied in this context, specific data on the performance and application of This compound as a photoinitiator in polymerization processes is not documented in the available scientific literature.

Advanced Characterization and Spectroscopic Analysis of 4,4 Difluoro 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Specific analyses for 4,4'-Difluoro-3-methoxybenzophenone would be required to unambiguously determine its constitution.

¹H NMR Spectroscopic Analysis for Structural Confirmation

¹H (Proton) NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J). For the aromatic regions of this compound, a complex pattern of doublets and triplets would be expected. The protons on the methoxy-substituted ring would exhibit different shifts and couplings compared to those on the fluorinated ring. The methoxy (B1213986) group itself would appear as a characteristic singlet, typically in the range of 3.8-4.0 ppm. However, no experimentally obtained spectra or tabulated data for this specific compound could be located.

¹³C NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbonyl carbon (typically downfield, >190 ppm), the carbon attached to the methoxy group, and the carbons bonded to fluorine atoms, which would show characteristic C-F coupling. libretexts.orglibretexts.org Despite the predictability of these general features, specific chemical shift values from experimental data are not available.

¹⁹F NMR Spectroscopic Applications for Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR would be a critical tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. diva-portal.org For this compound, two distinct signals would be anticipated in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the 4 and 4' positions. The precise chemical shifts would offer insight into the electronic effects of the adjacent methoxy and carbonyl groups. Unfortunately, no published ¹⁹F NMR data for this compound were found.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups and provide a "molecular fingerprint" of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretch would be prominent, typically around 1650-1670 cm⁻¹. Other significant bands would include C-O stretching for the methoxy ether group, C-F stretching, and various C-H and C=C stretching and bending vibrations from the aromatic rings. While spectra for related compounds like 4-fluorobenzophenone (B154158) and 4-methoxybenzophenone (B1664615) exist, a dedicated spectrum for this compound is not documented in the searched literature. spectrabase.comchemicalbook.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.net For this molecule, strong Raman signals would be expected for the aromatic ring vibrations and the symmetric stretching of non-polar bonds. The carbonyl C=O stretch would also be visible, though typically weaker than in the IR spectrum. As with the other techniques, no experimental FT-Raman spectra for this compound could be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. In benzophenones, the key electronic transitions involve the carbonyl (C=O) chromophore and the aromatic π-systems.

The UV spectrum of a benzophenone (B1666685) derivative typically displays two main absorption bands. researchgate.net The first is a strong band at a shorter wavelength (around 250-290 nm) corresponding to a π → π* transition, associated with the conjugated π-electron system of the aromatic rings and the carbonyl group. scialert.net The second is a weaker, longer-wavelength band (around 330-380 nm) attributed to the formally forbidden n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.netmasterorganicchemistry.com

For this compound, the substitution pattern is expected to influence the position and intensity of these bands.

π → π Transition:* The presence of two fluorophenyl groups and a methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzophenone. This shift to a longer wavelength occurs because the substituents extend the conjugation and stabilize the excited state. scialert.net

n → π Transition:* The n → π* transition is sensitive to solvent polarity. In polar, hydrogen-bonding solvents like ethanol, this band typically undergoes a hypsochromic (blue) shift to a shorter wavelength. scialert.netresearchgate.net This is because the polar solvent molecules stabilize the non-bonding electrons on the carbonyl oxygen in the ground state, increasing the energy required for excitation. The electronic effects of the fluorine and methoxy substituents will also modulate the energy of this transition.

The expected UV-Vis absorption maxima for this compound are presented alongside data from related compounds for comparison.

Table 1: Comparison of UV-Vis Absorption Maxima for Benzophenone Derivatives

| Compound | π → π* Transition (λ_max) | n → π* Transition (λ_max) | Solvent |

|---|---|---|---|

| Benzophenone | ~252 nm | ~347 nm | n-Heptane/Hexane |

| 4,4'-Dimethoxybenzophenone (B177193) | ~287 nm | ~330 nm | Ethanol |

| 4-Fluoro-4'-methoxybenzophenone (B1294324) | Not specified | ~365 nm (photocatalysis) | Not specified |

| This compound (Expected) | ~260-275 nm | ~340-360 nm | Non-polar Solvent |

Note: The values for this compound are predictive and based on established substituent effects.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides precise information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₉F₂O₂), the expected exact molecular weight is approximately 263.05 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z ≈ 263. This radical cation is energetically unstable and undergoes fragmentation by breaking at its weakest bonds to form more stable daughter ions. orgchemboulder.comlibretexts.org Key fragmentation pathways for benzophenones involve cleavage at the bonds adjacent to the carbonyl group.

Expected fragmentation patterns for this compound include:

Alpha-Cleavage: The most common fragmentation route for ketones involves the cleavage of a C-C bond adjacent to the carbonyl group. libretexts.org This would lead to the formation of characteristic acylium ions.

Loss of the 4-fluorophenyl radical would generate a fragment ion corresponding to [M - C₆H₄F]⁺, resulting in a peak at m/z ≈ 168 . This corresponds to the [F(MeO)C₆H₃CO]⁺ acylium ion.

Loss of the 3-methoxy-4-fluorophenyl radical would generate the 4-fluorobenzoyl cation [FC₆H₄CO]⁺, resulting in a prominent peak at m/z ≈ 123 .

Substituent-based Fragmentation: The methoxy group can also direct fragmentation, for instance, through the loss of a methyl radical (·CH₃) to form an ion at [M-15]⁺ or the loss of formaldehyde (B43269) (CH₂O) via rearrangement. core.ac.uk

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Corresponding Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 263 | [C₁₄H₉F₂O₂]⁺· | Molecular Ion (M⁺·) |

| 168 | [F(MeO)C₆H₃CO]⁺ | Alpha-cleavage: Loss of ·C₆H₄F |

| 123 | [FC₆H₄CO]⁺ | Alpha-cleavage: Loss of ·C₆H₃(F)(OMe) |

Note: These predictions are based on established fragmentation rules for ketones and substituted aromatic compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves diffracting a beam of X-rays off a single crystal of the material. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which atomic positions, bond lengths, and bond angles are determined.

While a specific crystal structure for this compound has not been reported in publicly accessible databases like the Crystallography Open Database, the expected structural features can be inferred from the known structures of related benzophenones.

A crystal structure of this compound would reveal:

Molecular Conformation: The dihedral angles between the central carbonyl group and the two phenyl rings. In substituted benzophenones, the rings are typically twisted out of the plane of the carbonyl group to relieve steric hindrance.

Bond Lengths and Angles: Precise measurements for all bonds, including the C=O, C-F, C-O(methoxy), and aromatic C-C bonds. These values can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking, which govern the crystal's physical properties.

Table 3: Comparison of Key Structural Parameters in Benzophenone Derivatives

| Compound | Dihedral Angles (Ring-Carbonyl) | C=O Bond Length | Crystal System |

|---|---|---|---|

| Benzophenone | ~28° and ~28° | ~1.22 Å | Orthorhombic |

| 4,4'-Difluorobenzophenone (B49673) | ~25.5° and ~31.8° | ~1.22 Å | Orthorhombic |

| 4,4'-Dimethoxybenzophenone | ~23.8° and ~31.1° | ~1.23 Å | Monoclinic |

| This compound (Expected) | ~25-35° | ~1.22-1.23 Å | Not Determined |

Note: The values for this compound are predictive, based on typical values for similar structures.

Computational and Theoretical Chemistry Studies of 4,4 Difluoro 3 Methoxybenzophenone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for investigating molecular structure and reactivity at the electronic level. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. ossila.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. ossila.com

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching of the C=O bond, bending of C-H bonds, or complex vibrations of the phenyl rings. Comparing theoretical vibrational spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its dynamic behavior. ossila.comnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. rsc.orgiqce.jp It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. rsc.orgschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. schrodinger.com Conversely, a large HOMO-LUMO gap implies high stability. science.gov Analysis of the spatial distribution of the HOMO and LUMO provides insights into the reactive sites within the molecule. For 4,4'-Difluoro-3-methoxybenzophenone, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed over the carbonyl group and the difluorinated ring, indicating the probable sites for electrophilic and nucleophilic attack, respectively.

To illustrate, a study on a related terphenyl derivative provided the following FMO data: nih.gov

| Orbital Data | Energy (eV) |

| HOMO Energy | -6.44 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.55 |

This interactive table shows the calculated frontier molecular orbital energies for a related compound, illustrating the type of data obtained from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the interactions between orbitals within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govdtic.mil The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. nih.gov

Different colors are used to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. docksci.com

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The fluorine atoms would also contribute to negative potential regions. Positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings. This visualization provides a clear and intuitive guide to the molecule's reactive sites. nih.govdocksci.com

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the theoretical prediction of a molecule's NLO properties, guiding the design of new materials.

The key NLO property calculated is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are promising candidates for NLO applications. nih.gov The calculation of β is often performed using DFT methods. A large β value is typically associated with molecules that have significant intramolecular charge transfer (ICT), often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the methoxy (B1213986) group acts as an electron donor and the difluorinated ring and carbonyl group act as electron acceptors. This donor-acceptor framework suggests the potential for NLO activity. Theoretical calculations would quantify the dipole moment (μ) and the components of the hyperpolarizability tensor to yield the total hyperpolarizability (β_total). For comparison, the calculated hyperpolarizability of a related terphenyl compound was found to be significantly greater than that of urea, a standard NLO material, indicating its potential for NLO applications. nih.gov

Conformational Analysis and Energetic Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com These different conformations generally have different energies, and understanding their relative stabilities is crucial for predicting the molecule's preferred shape and properties. lumenlearning.com

For this compound, the key conformational flexibility lies in the rotation of the two phenyl rings around the single bonds connecting them to the carbonyl carbon. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures. This process generates a potential energy surface that reveals the lowest-energy (most stable) conformations as well as the energy barriers to rotation between them. scribd.com The stability of different conformers is governed by a balance of factors, including steric hindrance between atoms and stabilizing electronic interactions like hyperconjugation. lumenlearning.com Identifying the global minimum energy conformation is essential as it represents the most populated structure under normal conditions and is the basis for calculating other molecular properties.

Mechanistic Insights from Computational Reaction Modeling

Computational reaction modeling, particularly using Density Functional Theory (DFT), offers a window into the energetics and pathways of chemical reactions. For substituted benzophenones, these methods can elucidate the influence of substituents on their reactivity.

Studies on related substituted benzophenones have demonstrated a clear correlation between their experimentally observed electrochemical behavior and computationally derived electronic properties. iaea.org For instance, the reduction potentials of a series of benzophenones have been shown to have a linear relationship with the energies of their Lowest Unoccupied Molecular Orbitals (LUMO) calculated via DFT. iaea.orgresearchgate.net This suggests that for this compound, the electron-withdrawing nature of the two fluorine atoms and the electron-donating effect of the methoxy group will significantly modulate the energy of the LUMO, and consequently, its susceptibility to reduction.

Computational models can predict the transition states and activation energies for various reactions. For example, in photoreactions, a common process for benzophenones, DFT can be used to model the triplet excited state and its subsequent reactions, such as hydrogen abstraction. The presence of both fluoro and methoxy substituents on the benzophenone (B1666685) core would be expected to influence the stability and reactivity of the excited state, a hypothesis that can be rigorously tested through computational modeling.

A hypothetical study on the reduction of this compound might involve calculating the energies of the reactants, intermediates, and products to map out the reaction energy profile.

Table 1: Hypothetical DFT-Calculated Parameters for the Reduction of this compound

| Species | Method/Basis Set | LUMO Energy (eV) | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | -1.54 | 0.0 |

| Radical Anion | B3LYP/6-311+G(d,p) | - | -35.5 |

| Dianion | B3LYP/6-311+G(d,p) | - | +10.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational reaction modeling.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for predicting the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. nih.govtandfonline.com

Benzophenone derivatives have been extensively studied as potential inhibitors for a variety of enzymes due to their ability to form key interactions within protein binding pockets. nih.gov Docking studies on fluorinated benzophenones, for instance, have revealed their potential as anti-cancer and anti-Alzheimer's agents. bohrium.comresearchgate.net These studies show that the benzophenone scaffold can act as a pharmacophore, with the substituents playing a crucial role in modulating binding affinity and selectivity. nih.govbohrium.com

In a typical molecular docking simulation of this compound, the compound would be placed into the active site of a target protein, and its conformational flexibility would be explored to find the most stable binding pose. The stability is often quantified by a scoring function, which estimates the binding energy in units such as kcal/mol. The interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would also be identified. For example, the carbonyl oxygen of the benzophenone is a potential hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with the amino acid residues of the enzyme. The fluorine atoms can also participate in specific interactions, sometimes forming halogen bonds or altering the electronic nature of the aromatic ring to enhance binding.

Table 2: Hypothetical Molecular Docking Results for this compound with Cyclooxygenase-2 (COX-2)

| Ligand | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | COX-2 | AutoDock Vina | -8.9 | Arg120, Tyr355, Val523 |

| Celecoxib (Reference Inhibitor) | COX-2 | AutoDock Vina | -10.2 | Arg120, His90, Phe518 |

Note: The data in this table is hypothetical and for illustrative purposes. The selection of COX-2 as a target is based on the known anti-inflammatory properties of some benzophenone derivatives. nih.gov

Future Directions and Emerging Research Avenues for Fluorinated Methoxybenzophenone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of asymmetrically substituted fluorinated benzophenones presents unique challenges, often involving multi-step processes or facing issues with regioselectivity. Traditional methods like the Friedel-Crafts acylation, while foundational, can be reversible and lead to mixtures of isomers, especially under acidic conditions at elevated temperatures. nih.gov Future research will prioritize the development of more sophisticated and sustainable synthetic strategies.

Key areas of development include:

Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, offer versatile and controlled ways to form the biaryl ketone core. mdpi.comacs.org These methods allow for the sequential and regioselective introduction of aryl groups, providing a clear pathway to asymmetrically substituted targets like 4,4'-Difluoro-3-methoxybenzophenone.

C-H and C-F Bond Activation: Emerging methodologies focusing on the direct functionalization of C-H and C-F bonds are set to revolutionize synthetic chemistry. chemrxiv.org Light-driven C-F bond activation, for instance, could enable the direct conversion of readily available polyfluorinated aromatics into valuable difluoromethyl compounds, offering a novel entry to benzophenone (B1666685) bioisosteres. chemrxiv.org

Flow Chemistry and Process Optimization: The use of continuous flow reactors can enhance safety, improve reaction efficiency, and allow for precise control over reaction parameters like temperature and time. This is particularly beneficial for reactions that are difficult to control on a large scale, such as certain Friedel-Crafts acylations, where lower temperatures can favor the desired product. nih.gov